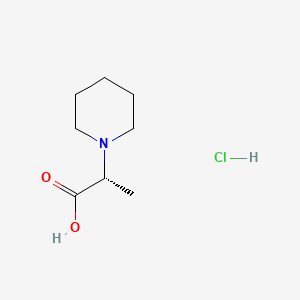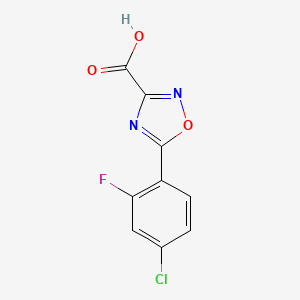
1-(3-Methoxy-4-(trifluoromethyl)phenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxy-4-(trifluoromethyl)phenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine moiety. The molecular formula of this compound is C12H15F3N2O, and it has a molecular weight of 260.26 g/mol
Vorbereitungsmethoden
The synthesis of 1-(3-Methoxy-4-(trifluoromethyl)phenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-4-(trifluoromethyl)aniline with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the yield and purity of the product while minimizing the reaction time and energy consumption .
Analyse Chemischer Reaktionen
1-(3-Methoxy-4-(trifluoromethyl)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The methoxy and trifluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenylpiperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxy-4-(trifluoromethyl)phenyl)piperazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent.
Material Science: The unique chemical structure of this compound makes it suitable for use in the synthesis of advanced materials, such as polymers and coatings, with enhanced properties.
Biological Research: Researchers use this compound to study its interactions with various biological targets, including receptors and enzymes, to understand its mechanism of action and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 1-(3-Methoxy-4-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets in the body. This compound is known to modulate the activity of certain neurotransmitter receptors, such as serotonin and dopamine receptors. By binding to these receptors, it can influence the release and uptake of neurotransmitters, leading to various physiological effects .
The pathways involved in its mechanism of action include the modulation of signal transduction pathways associated with neurotransmitter receptors. This modulation can result in changes in neuronal activity and behavior, making it a potential candidate for the treatment of neurological disorders .
Vergleich Mit ähnlichen Verbindungen
1-(3-Methoxy-4-(trifluoromethyl)phenyl)piperazine can be compared with other similar compounds, such as:
1-(3-Trifluoromethylphenyl)piperazine: This compound lacks the methoxy group but shares the trifluoromethyl group on the phenyl ring.
1-(3-Methoxyphenyl)piperazine: This compound lacks the trifluoromethyl group but contains the methoxy group.
1-(3-Chlorophenyl)piperazine: This compound contains a chlorine atom instead of the trifluoromethyl group.
The uniqueness of this compound lies in the combination of the methoxy and trifluoromethyl groups, which contribute to its specific chemical and biological properties.
Eigenschaften
Molekularformel |
C12H15F3N2O |
|---|---|
Molekulargewicht |
260.26 g/mol |
IUPAC-Name |
1-[3-methoxy-4-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C12H15F3N2O/c1-18-11-8-9(17-6-4-16-5-7-17)2-3-10(11)12(13,14)15/h2-3,8,16H,4-7H2,1H3 |
InChI-Schlüssel |
ZQGCFQYZFMFRRR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)N2CCNCC2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3,3-Bis(methoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13533788.png)
![Tert-butyl1-methyl-2,2,4-trioxo-2lambda6-thia-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13533796.png)


![(1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13533806.png)


